3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and various substituents including chlorine and fluorine atoms. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target a variety of receptors and enzymes .
Mode of Action
It’s synthesized from the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under hantzsch thiazole synthesis condition . The presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways .
Result of Action
It has been found to have in vitro antibacterial activity against staphylococcus aureus and chromobacterium violaceum .
Preparation Methods
The synthesis of 3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific steps are as follows:
Preparation of 3-chloro-2-methylphenylthiourea: This is achieved by reacting 3-chloroaniline with thiourea.
Preparation of 4-fluorophenacyl bromide: This involves the bromination of 4-fluoroacetophenone.
Hantzsch Thiazole Synthesis: The two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, are reacted under Hantzsch thiazole synthesis conditions to yield the desired compound.
Chemical Reactions Analysis
3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic applications in treating infections and other diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
Similar compounds include other sulfonamides such as sulfathiazole, abafungin, and nitazoxanide. These compounds also possess antibacterial and antifungal properties but differ in their specific chemical structures and biological activities . For example:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Abafungin: An antifungal agent used to treat fungal infections.
Nitazoxanide: An antimicrobial drug effective against a broad range of parasites and bacteria.
3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its thiazole and sulfonamide moieties, has been studied for various pharmacological effects, including antibacterial and cardiovascular activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C16H17ClF N3O2S
- Molecular Weight : 355.84 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloroaniline with a thiazole derivative under specific conditions to yield the final product. The process often utilizes solvents like ethanol and may involve refluxing to ensure complete reaction.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, related thiazole derivatives have shown in vitro activity against Staphylococcus aureus and Chromobacterium violaceum .
Table 1: Antibacterial Activity of Thiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
Thiazole Derivative B | Chromobacterium violaceum | 16 µg/mL |
3-chloro-N-{...} | Staphylococcus aureus | TBD |
Cardiovascular Effects
Another area of interest is the cardiovascular impact of sulfonamides. Research indicates that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated heart models. For instance, studies involving related compounds have shown that they can decrease perfusion pressure in a dose-dependent manner .
Table 2: Effects on Perfusion Pressure
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | Baseline |
3-Chloro-N-{...} | 0.001 | Decrease observed |
Compound X | 0.001 | Significant decrease |
The biological activity of this compound is thought to be mediated through its interaction with various biological targets. For instance, sulfonamides often inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis pathways in bacteria. Additionally, the thiazole ring may contribute to interactions with calcium channels, influencing cardiovascular responses .
Case Studies
Several case studies have highlighted the potential applications of thiazole-containing compounds in treating infections and managing cardiovascular diseases. One notable study involved a series of thiazole derivatives that were screened for their ability to inhibit bacterial growth and modulate cardiovascular parameters in vivo.
Case Study Example
In a controlled study on isolated rat hearts, compounds similar to 3-chloro-N-{...} were administered at varying concentrations. The results indicated a significant reduction in coronary resistance at higher doses, suggesting potential therapeutic applications in managing heart conditions .
Properties
IUPAC Name |
3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-17(25-18(22-12)13-5-7-15(20)8-6-13)9-10-21-26(23,24)16-4-2-3-14(19)11-16/h2-8,11,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXDQMAMFZYODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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